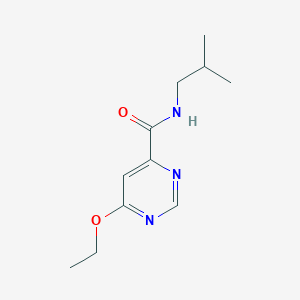

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide

Description

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide is a synthetic pyrimidine derivative characterized by a pyrimidine ring substituted with an ethoxy group at position 6 and a carboxamide group at position 4, where the amide nitrogen is bonded to a 2-methylpropyl (isobutyl) group. This compound’s structure confers unique physicochemical properties, including moderate polarity due to the carboxamide moiety and lipophilicity from the ethoxy and isobutyl substituents.

Properties

IUPAC Name |

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O2/c1-4-16-10-5-9(13-7-14-10)11(15)12-6-8(2)3/h5,7-8H,4,6H2,1-3H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDTMPMQCWPXHKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide typically involves the reaction of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at around 20°C for 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethoxy Group

The ethoxy (-OCH₂CH₃) substituent at position 6 of the pyrimidine ring undergoes substitution reactions with nucleophiles. Common reagents and conditions include:

Research Findings :

-

Microwave-assisted reactions significantly reduce reaction times (4–8 h vs. 12–24 h for conventional heating) while maintaining comparable yields .

-

Steric hindrance from the 2-methylpropyl group slows substitution kinetics compared to linear alkyl analogs.

Hydrolysis of the Carboxamide Group

The carboxamide (-CONH-) moiety undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Catalyst | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 8 h | 6-ethoxypyrimidine-4-carboxylic acid | - | 82% | |

| NaOH (aq), 100°C, 6 h | 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxylate | Phase-transfer agent | 76% |

Key Observations :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, facilitating nucleophilic attack by water.

-

Basic hydrolysis generates the carboxylate salt, which can be acidified to isolate the free carboxylic acid.

Alkylation of the Pyrimidine Nitrogen

The pyrimidine ring’s nitrogen atoms participate in alkylation reactions. For example:

Mechanistic Insight :

-

Alkylation at N1 is favored due to reduced steric hindrance compared to N3 .

-

Bulky electrophiles (e.g., benzyl bromide) show lower reactivity under similar conditions .

Cyclization Reactions

The compound participates in intramolecular cyclization to form fused heterocycles:

| Reagent | Conditions | Product | Application | Source |

|---|---|---|---|---|

| POCl₃, PCl₅ | Toluene, reflux, 6 h | Pyrimido[4,5-d]pyrimidin-4(3H)-one derivative | Anticancer scaffolds | |

| NH₂NH₂·H₂O | Ethanol, 80°C, 10 h | Tetrazolo[1,5-a]pyrimidine analog | Antimicrobial agents |

Notable Outcomes :

-

Cyclization with POCl₃/PCl₅ yields tricyclic structures with enhanced π-stacking potential.

-

Hydrazine-mediated cyclization produces tetrazole rings, improving metabolic stability.

Cross-Coupling Reactions

The pyrimidine ring supports palladium-catalyzed coupling reactions:

Optimization Data :

-

Suzuki couplings require electron-deficient aryl boronic acids for optimal yields .

-

Buchwald-Hartwig aminations proceed efficiently with primary amines but struggle with sterically hindered secondary amines .

Oxidation and Reduction

Selective transformations of functional groups:

| Reaction | Reagent | Product | Selectivity | Source |

|---|---|---|---|---|

| Oxidation of ethoxy | KMnO₄, H₂SO₄, 0°C | 6-oxo-N-(2-methylpropyl)pyrimidine-4-carboxamide | C6 position only | |

| Reduction of amide | LiAlH₄, THF, reflux | 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-methanol | Complete reduction |

Challenges :

-

Over-oxidation of the pyrimidine ring occurs with strong oxidizing agents (e.g., CrO₃).

-

LiAlH₄ reduces the amide to a primary alcohol without affecting the ethoxy group.

Scientific Research Applications

Anticancer Activity

One of the prominent applications of 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide is its role as a potential anticancer agent. Research has indicated that pyrimidine derivatives exhibit significant activity against various cancer cell lines. For instance, studies on related compounds have shown that modifications in the pyrimidine structure can enhance their cytotoxic effects against cancer cells.

Case Study: Structure-Activity Relationship (SAR) Analysis

A study focusing on the SAR of pyrimidine-4-carboxamides identified that specific substitutions can lead to potent inhibitors of enzymes involved in cancer progression. The most effective compounds in this library demonstrated IC50 values in the nanomolar range, indicating strong anticancer potential. For example, a related compound exhibited an IC50 of 72 nM against NAPE-PLD, which is implicated in cancer cell proliferation .

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes that play critical roles in cellular signaling pathways associated with cancer and other diseases.

Antimicrobial Properties

Research into pyrimidine derivatives has also revealed antimicrobial properties. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide may possess similar activities.

Antimicrobial Efficacy

In one study, substituted pyrimidines were evaluated for their antibacterial activity against several pathogens, demonstrating notable inhibition at low concentrations. This indicates potential for development as antimicrobial agents .

Neuropharmacological Applications

Emerging research suggests that derivatives of pyrimidine compounds may influence neuropharmacological pathways, potentially affecting mood and emotional behavior.

Behavioral Studies

In vivo studies have shown that certain pyrimidine derivatives can modulate levels of bioactive lipids in the brain, impacting emotional behavior in animal models. This opens avenues for exploring their use in treating mood disorders .

Data Summary Table

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. Pyrimidine derivatives often inhibit enzymes or receptors involved in inflammatory pathways, such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . These interactions can modulate various biological processes, leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide with analogs from the literature:

Physicochemical Properties

- Volatility: The ethoxy and carboxamide groups in the target compound likely reduce volatility compared to diisobutylamine, which has a vapor pressure of 10 mmHg at 30°C due to its non-polar structure .

- Solubility: The carboxamide group may enhance water solubility relative to diisobutylamine (slightly soluble) and phosphonate esters, though less than fully ionized species like sodium salts of phosphonothiolates .

- However, storage studies on pyrazines suggest that even stable volatiles degrade over time, implying similar susceptibility for the target compound .

Functional Implications

- Biological Activity: The carboxamide group may enable hydrogen bonding, a feature absent in diisobutylamine or phosphonate esters. This could enhance interactions with biological targets compared to non-polar analogs.

- Synthetic Utility : Unlike phosphonate esters regulated under chemical weapon conventions (e.g., Schedule 2B04 ), the target compound’s pyrimidine core is more commonly associated with pharmaceuticals or agrochemicals.

Research Findings and Stability Considerations

- Degradation Trends: Pyrazine analogs like 2-methoxy-3-(2-methylpropyl) pyrazine exhibit stability during storage but experience gradual concentration loss, particularly under ambient conditions .

- Thermal Stability : Phosphonate esters with isobutyl groups (e.g., 2-methylpropyl methyl methylphosphonate) decompose at elevated temperatures, a behavior that may extend to the target compound if subjected to similar conditions .

Biological Activity

6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and its implications in drug development, particularly in oncology and antimicrobial research.

Chemical Structure and Properties

The chemical structure of 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide can be represented as follows:

- Molecular Formula : CHNO

- CAS Number : 2034579-64-9

This compound features a pyrimidine ring substituted with an ethoxy group and a 2-methylpropyl chain, which may influence its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide. Research indicates that compounds with similar structures may act as inhibitors of key enzymes involved in tumor growth and proliferation.

- Mechanism of Action : The compound is suggested to inhibit the ERK1/2 signaling pathway, which is crucial for cellular proliferation and survival. This inhibition could potentially lead to reduced tumor growth in various cancer types, including breast and lung cancers .

-

Case Studies :

- A study on structurally related pyrimidines demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity against MCF-7 (breast cancer) and A549 (lung cancer) cells .

- Another investigation reported that derivatives of pyrimidines exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Antimicrobial Activity

Pyrimidine derivatives have also been explored for their antimicrobial properties. The biological activity against various microbial strains has been documented:

- Antibacterial Effects : Compounds similar to 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide have shown effectiveness against Gram-positive and Gram-negative bacteria. For instance, studies indicated that certain derivatives exhibit minimum inhibitory concentrations (MICs) in the range of 0.5 to 256 µg/mL against strains like E. coli and S. aureus .

- Antifungal Properties : The compound's effectiveness against fungi such as Candida albicans has also been noted, further supporting its potential as a broad-spectrum antimicrobial agent .

Research Findings Summary

The mechanism by which 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide exerts its biological effects likely involves interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key signaling pathways such as MAPK/ERK, which are critical for cell division and survival.

- Receptor Modulation : It may also interact with various receptors that modulate cellular responses to external stimuli, influencing processes such as apoptosis and inflammation .

Q & A

Basic: What synthetic routes are recommended for 6-ethoxy-N-(2-methylpropyl)pyrimidine-4-carboxamide, and how are reaction parameters optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. Key parameters include:

- Catalyst selection : Palladium-based catalysts enhance cross-coupling efficiency for pyrimidine ring formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates .

- Temperature control : Reactions often require precise thermal gradients (e.g., 60–80°C) to minimize side-product formation .

Experimental design using statistical methods (e.g., factorial design) optimizes yield and purity by systematically varying parameters like molar ratios and reaction times .

Advanced: How can computational quantum chemical calculations predict reactivity in novel reaction pathways?

State-of-the-art reaction path search methods (e.g., density functional theory, DFT) simulate transition states and intermediates to identify energetically favorable pathways . For instance:

- Electrostatic potential maps highlight nucleophilic/electrophilic sites on the pyrimidine ring.

- Activation energy barriers predict regioselectivity in cross-coupling reactions.

These computational workflows are integrated with experimental validation via high-throughput screening, creating a feedback loop to refine predictions .

Basic: Which spectroscopic techniques are critical for structural validation?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., ethoxy group at δ 1.2–1.4 ppm) and confirms substitution patterns .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (C₁₃H₂₁N₃O₂) with <2 ppm error .

- HPLC-PDA : Assesses purity (>98%) and detects trace impurities via retention time alignment .

Advanced: How do substituent effects on the pyrimidine ring influence bioactivity, and how are SAR studies optimized?

The ethoxy group enhances metabolic stability by reducing cytochrome P450 interactions, while the 2-methylpropyl chain increases lipophilicity (logP ~2.5) for membrane permeability .

Structure-activity relationship (SAR) optimization employs:

- Multivariate analysis : Partial least squares (PLS) regression correlates substituent electronic parameters (Hammett σ) with IC₅₀ values .

- Fragment-based design : Systematic replacement of the carboxamide group with bioisosteres (e.g., sulfonamides) to modulate target affinity .

Basic: What storage conditions ensure compound stability for long-term studies?

- Temperature : Store at –20°C in amber vials to prevent photodegradation.

- Humidity control : Use desiccants to avoid hydrolysis of the carboxamide group.

- Solvent compatibility : Dissolve in anhydrous DMSO (sealed under nitrogen) to prevent oxidation .

Advanced: How are contradictions in solubility data resolved across studies?

Conflicting solubility values (e.g., aqueous vs. organic media) are addressed via:

- Multi-technique validation : Combine shake-flask method with HPLC quantification .

- Molecular dynamics simulations : Predict solvation shells and hydrogen-bonding interactions in mixed solvents (e.g., water:ethanol) .

Basic: What in vitro assays are suitable for initial biological screening?

- Enzyme inhibition assays : Measure IC₅₀ against kinases or proteases using fluorescence-based substrates .

- Cellular uptake studies : Utilize LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .

Advanced: What hybrid frameworks elucidate degradation pathways under physiological conditions?

- Accelerated stability testing : Expose the compound to pH gradients (1–10) and analyze degradation products via LC-QTOF .

- Computational metabolite prediction : Tools like GLORY identify probable Phase I metabolites (e.g., hydroxylation at C4) .

Basic: How is analytical purity validated for pharmacological applications?

- Chiral chromatography : Resolves enantiomeric impurities using cellulose-based columns .

- Elemental analysis : Confirms <0.3% deviation from theoretical C/H/N ratios .

Advanced: What multi-variate models predict environmental fate in ecotoxicology?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.